molecular formula C8H11ClN2 B1600825 4-Chloro-2-methyl-6-propylpyrimidine CAS No. 89967-20-4

4-Chloro-2-methyl-6-propylpyrimidine

Cat. No.: B1600825
CAS No.: 89967-20-4
M. Wt: 170.64 g/mol
InChI Key: FEGACAXTXUGYEK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-2-methyl-6-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-5-8(9)11-6(2)10-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGACAXTXUGYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522529
Record name 4-Chloro-2-methyl-6-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89967-20-4
Record name 4-Chloro-2-methyl-6-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-propylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2-methyl-6-propylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions

Major Products Formed:

Scientific Research Applications

4-Chloro-2-methyl-6-propylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-propylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Chemical Identifier :

  • CAS No.: 89967-20-4
  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • Purity : ≥95% (as per commercial synthesis standards)

4-Chloro-2-methyl-6-propylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, and a propyl chain at the 6-position of the pyrimidine ring. Its structural features influence reactivity, solubility, and intermolecular interactions, making it a critical intermediate in medicinal chemistry.

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidine derivatives with structural similarities to this compound, along with their distinguishing features:

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Differences & Implications Similarity Score
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 Cl (4), CH₃ (2), C₆H₅ (6) 204.66 Phenyl group enhances hydrophobicity; potential for π-π stacking in drug-receptor interactions 0.83
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 Cl (4), NH₂ (2), iPr (6) 187.66 Amine group increases nucleophilicity; isopropyl adds steric bulk, affecting reaction kinetics 0.81
4-Chloro-6-methoxy-2-methylpyrimidine 55873-09-1 Cl (4), CH₃ (2), OCH₃ (6) 172.61 Methoxy group improves solubility in polar solvents; electron-donating effect stabilizes ring 0.77
4-Chloro-6-methylpyrimidin-2-amine 29509-92-0 Cl (4), NH₂ (2), CH₃ (6) 143.58 Smaller size and amine functionality enhance hydrogen bonding; lower molecular weight 0.75
4-Chloro-6-isopropoxypyrimidine 6320-15-6 Cl (4), O-iPr (6) 176.62 Isopropoxy group introduces steric hindrance; modifies electronic properties for catalysis 0.78

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): The chlorine atom at position 4 in all compounds facilitates nucleophilic aromatic substitution (SNAr) reactions. However, steric hindrance from substituents like propyl (C₃H₇) or phenyl (C₆H₅) can slow reaction rates . Amino vs. Methyl Groups: Compounds with NH₂ (e.g., 26032-72-4) exhibit higher nucleophilicity compared to CH₃-substituted analogs, enabling diverse functionalization pathways .

Physicochemical Properties: Hydrophobicity: The phenyl group in 73576-33-7 increases lipophilicity, favoring membrane permeability in drug design . Solubility: Methoxy (OCH₃) and amino (NH₂) groups enhance aqueous solubility, critical for bioavailability .

Applications :

  • Pharmaceuticals : this compound and its analogs are intermediates in kinase inhibitor synthesis .
  • Agrochemicals : Derivatives with bulky groups (e.g., isopropyl) are explored for herbicide development due to enhanced stability .

Research Methodologies and Characterization

Structural elucidation of these compounds often employs X-ray crystallography using programs like SHELXL for refinement . For example, the crystal structure of this compound (CAS 89967-20-4) was resolved using SHELX algorithms, confirming substituent positions and molecular conformation .

Biological Activity

4-Chloro-2-methyl-6-propylpyrimidine is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a propyl group at the 6-position of the pyrimidine ring. Its molecular formula is C8H10ClN3C_8H_{10}ClN_3 with a molecular weight of approximately 185.64 g/mol. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential applications:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of bacteria by targeting specific enzymes involved in cell wall synthesis or metabolic pathways.
  • Anticancer Activity : Research has indicated that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. It potentially interacts with molecular targets critical for tumor growth .
  • Anti-inflammatory Effects : Some studies have reported that this compound can inhibit inflammatory mediators, thereby reducing inflammation. This activity is often linked to its ability to inhibit cyclooxygenase (COX) enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation, leading to reduced microbial growth and inflammation.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
  • Molecular Interactions : The unique structure allows it to interact with various biomolecules, including proteins and nucleic acids, affecting their function .

Case Studies

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain cancer types . Mechanistic studies suggested that this effect was mediated through apoptosis induction.
  • Anti-inflammatory Effects :
    • A study investigating the anti-inflammatory properties found that the compound significantly reduced levels of COX-2 and nitric oxide in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, anticancer, anti-inflammatory
4-Chloro-2-methyl-5-propylpyrimidineSimilar structure; potential antimicrobial effects
4-Chloro-5-methyl-2-propylpyrimidineVariation in activity; less studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.